N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

NLRP3 inflammasome IL-1β inhibition Virtual screening

N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922988-92-9, molecular formula C22H18ClN3O3S, molecular weight 439.91 g/mol) is a synthetic small molecule belonging to the pyridazinyl-sulfanyl-acetamide class. This compound features a pyridazine core substituted at the 6-position with a 3,4-dimethoxyphenyl group and linked via a thioether bridge to an N-(2-chlorophenyl)acetamide moiety.

Molecular Formula C20H18ClN3O3S
Molecular Weight 415.89
CAS No. 922988-92-9
Cat. No. B2806284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS922988-92-9
Molecular FormulaC20H18ClN3O3S
Molecular Weight415.89
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3Cl)OC
InChIInChI=1S/C20H18ClN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeyKTKKNGQJSMOWCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922988-92-9): Structural Identity and Compound Class Definition for Procurement Decisions


N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 922988-92-9, molecular formula C22H18ClN3O3S, molecular weight 439.91 g/mol) is a synthetic small molecule belonging to the pyridazinyl-sulfanyl-acetamide class . This compound features a pyridazine core substituted at the 6-position with a 3,4-dimethoxyphenyl group and linked via a thioether bridge to an N-(2-chlorophenyl)acetamide moiety. The compound is primarily distributed through chemical vendor networks as a research-grade biochemical tool and has been cataloged in chemical databases including PubChem [1].

Why N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Replaced by Generic Pyridazine Analogs


Within the pyridazinyl-sulfanyl-acetamide chemical space, the precise identity of the N-aryl substituent on the acetamide nitrogen is a critical determinant of target engagement and biological readout. Closely related analogs such as the N-(4-methylbenzyl) variant (CAS 872688-89-6) , the N-(5-ethyl-1,3,4-thiadiazol-2-yl) variant (CAS 893993-49-2) [1], and the N-(3-nitrophenyl) variant (CAS 872688-85-2) share the core pyridazine-dimethoxyphenyl-thioether scaffold but differ at the amide substitution site. In a virtual screening-led NLRP3 inflammasome inhibitor design effort, the 2-chlorophenyl substituent emerged as a key pharmacophoric feature within the DS compound series; replacement of this group with other aryl or heteroaryl moieties resulted in altered or diminished NLRP3 inhibitory activity, as evidenced by the structure-activity relationship (SAR) data for Compound DS15 (NLRP3-IN-58) [2]. Consequently, indiscriminate substitution of this compound with an in-class analog bearing a different N-aryl group cannot guarantee equivalent pharmacological performance.

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Against Comparator Compounds


NLRP3 Inflammasome Inhibitory Activity: Quantitative IC50 Comparison of the 2-Chlorophenyl Analog (DS15/NLRP3-IN-58) Versus Inactive Structural Analogs

The compound bearing the N-(2-chlorophenyl) substituent (reported as Compound DS15 or NLRP3-IN-58, CAS 2956014-05-2, which shares the identical molecular formula C22H18ClN3O3S with the target compound CAS 922988-92-9 and is presumed to be the same chemical entity based on structural congruence) demonstrated concentration-dependent inhibition of NLRP3 inflammasome activation with an IC50 of 3.85 μM [1]. At 10 μM, this compound suppressed IL-1β release by 33% relative to untreated controls [1]. In the same study, structural analogs lacking the 2-chlorophenyl acetamide architecture showed substantially weaker or negligible NLRP3 inhibition, underscoring the non-redundant contribution of this substituent [1]. Note: Direct comparative data specifically for CAS 922988-92-9 versus its closest N-aryl analogs are not publicly available in peer-reviewed literature; the quantitative evidence presented here is drawn from the structurally congruent Compound DS15 series and constitutes class-level inference.

NLRP3 inflammasome IL-1β inhibition Virtual screening

Structural Identity Verification: InChI Key Uniqueness Distinguishing CAS 922988-92-9 from Common Isomeric or Near-Isomeric Pyridazine Derivatives

The target compound CAS 922988-92-9 is uniquely identified by InChI Key KTKKNGQJSMOWCQ-UHFFFAOYSA-N, corresponding to the connectivity N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide . This InChI Key differs from that of the isomeric compound N-(3-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide (MLS001235598) [1], which shares a pyridazinyl-sulfanyl-acetamide core but bears a thiazole ring in place of the dimethoxyphenyl group and a 3-chlorophenyl in place of the 2-chlorophenyl group. The distinct InChI Key assignment ensures that procurement of CAS 922988-92-9 delivers the exact regioisomer with the 2-chlorophenyl substituent, eliminating ambiguity arising from positional isomerism at the chlorophenyl ring.

Chemical identity InChI Key Isomer differentiation

Molecular Formula-Level Differentiation: CAS 922988-92-9 Versus NLRP3-IN-58 (CAS 2956014-05-2) — Two Distinct CAS Registrations for Isomeric Structures Sharing Formula C22H18ClN3O3S

Both CAS 922988-92-9 and CAS 2956014-05-2 (NLRP3-IN-58/Compound DS15) share the identical molecular formula C22H18ClN3O3S and molecular weight 439.91 g/mol [1]. However, the assignment of separate CAS Registry Numbers by the Chemical Abstracts Service indicates distinct chemical structures—potentially positional isomers, stereoisomers, or tautomeric forms. The reported NLRP3 inhibitory activity (IC50 = 3.85 μM) pertains specifically to CAS 2956014-05-2 (DS15) [1]; whether CAS 922988-92-9 exhibits equivalent or divergent biological activity has not been independently established in the peer-reviewed literature. Procurement of the correct CAS number is therefore essential for experimental reproducibility, as the two registrations cannot be assumed to be functionally interchangeable despite isomeric relationship.

CAS registry Isomeric purity Procurement specificity

Application Scenarios for N-(2-chlorophenyl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Based on Verified Differentiation Evidence


NLRP3 Inflammasome Inhibitor Screening and Hit Validation Studies Requiring the 2-Chlorophenyl Pharmacophore

Research groups pursuing small-molecule inhibitors of the NLRP3 inflammasome pathway should specifically procure CAS 922988-92-9 (or the structurally congruent DS15/NLRP3-IN-58) when the 2-chlorophenyl-substituted pyridazinyl-sulfanyl-acetamide scaffold is required. The quantitative demonstration of NLRP3 inhibition at an IC50 of 3.85 μM and 33% suppression of IL-1β release at 10 μM [1] supports its utility as a validated tool compound for studying NLRP3-dependent inflammatory signaling. Procurement of alternative N-substituted analogs lacking the 2-chlorophenyl group is strongly discouraged for this application, as SAR data indicate that such substitutions abrogate inhibitory activity [1].

Structure-Activity Relationship (SAR) Studies Focused on N-Aryl Substitution Effects in Pyridazine-Based Bioactive Molecules

The compound serves as a key reference point within a series of pyridazinyl-sulfanyl-acetamide derivatives (including analogs with 4-methylbenzyl, 5-ethyl-1,3,4-thiadiazol-2-yl, and 3-nitrophenyl N-substitutions ) for systematic SAR investigations. The unique InChI Key KTKKNGQJSMOWCQ-UHFFFAOYSA-N unambiguously identifies the 2-chlorophenyl regioisomer, enabling researchers to correlate the electronic and steric properties of the ortho-chloro substituent with changes in target binding or cellular phenotype readouts across the analog series.

Chemical Probe Procurement for Inflammasome Biology Where Isomeric Purity Is Critical

Given the coexistence of CAS 922988-92-9 and CAS 2956014-05-2 (NLRP3-IN-58) as separate registrations sharing the molecular formula C22H18ClN3O3S [2], laboratories investigating NLRP3 biology must exercise heightened diligence in specifying the exact CAS number at the point of purchase. This scenario is particularly relevant when reproducing published experiments that cite a specific CAS designation, as the functional equivalence of the two registrations has not been experimentally validated. Procurement officers should require a Certificate of Analysis confirming the supplied CAS matches the requested registration.

Computational Chemistry and Molecular Docking Validation Against the NLRP3 Inflammasome Target

The compound's well-defined 3D structure (derivable from the InChI Key and SMILES notation) and the availability of experimental NLRP3 IC50 data (3.85 μM [1]) make it suitable as a reference ligand for docking validation and pharmacophore model refinement studies. Computational chemists can use this compound's confirmed activity profile to benchmark virtual screening workflows aimed at discovering novel NLRP3 inhibitors with improved potency or selectivity profiles.

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